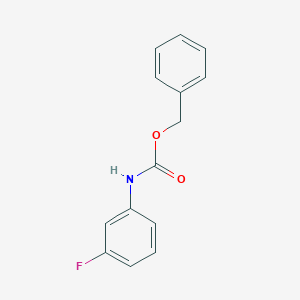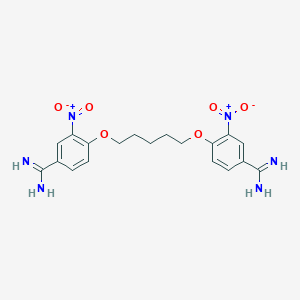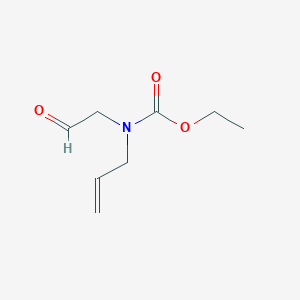
Ethyl allyl(2-oxoethyl)carbamate
概要
説明
Ethyl allyl(2-oxoethyl)carbamate, also known as EAC, is an organic compound that is widely used in scientific research and other applications. It is an important component in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
Applications in Chemical Synthesis
The compound Ethyl allyl(2-oxoethyl)carbamate and its derivatives have been actively studied in the field of chemical synthesis, particularly in reactions involving carbamates. For instance, direct reactions between carbamates and allylic carbonates have been developed to form branched, conveniently protected primary allylic amines with high regioselectivity and enantioselectivity. This process, which involves the use of a metalacyclic iridium catalyst, is significant for its efficiency in synthesizing protected amines from aryl-, heteroaryl-, and alkyl-substituted allylic carbonates and various carbamates (Weix et al., 2009).
Advances in Analytical Techniques
Considerable advancements have been made in the analytical detection and quantification of carbamate compounds in various matrices. For instance, surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages, using silver-coated gold nanoparticle colloids as SERS amplifiers. This method demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the food and beverage industry (Yang et al., 2013).
Environmental and Toxicological Studies
Ethyl carbamate has been identified as a chemical substance widely present in fermented food products and alcoholic beverages, and classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Recent research highlights the significance of understanding the formation, metabolism, and potential toxic effects of ethyl carbamate, leading to the development of mitigation strategies through physical, chemical, enzymatic, and genetic engineering methods. The role of natural products in providing protection against ethyl carbamate-induced toxicity has also been a focus, emphasizing the importance of this compound in food safety and environmental health (Gowd et al., 2018).
Safety and Hazards
Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
Ethyl allyl(2-oxoethyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, often acting as inhibitors for various enzymes.
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to the inhibition of the target enzyme’s activity . This interaction can result in various changes depending on the specific target and the biological context.
Biochemical Pathways
Carbamates are known to affect a variety of biochemical pathways due to their broad range of targets . The downstream effects of these pathway alterations can vary widely and depend on the specific context of the biological system.
Pharmacokinetics
It is known that the compound is a liquid and is stored in a freezer under -20°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
Carbamates are known to have a variety of effects at the molecular and cellular level due to their ability to inhibit various enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can impact its stability . Furthermore, carbamates are known to be present in many fermented foods and beverages, suggesting that the compound’s action and efficacy could be influenced by the specific environmental context .
生化学分析
Biochemical Properties
It is known that carbamates, a group of compounds to which Ethyl allyl(2-oxoethyl)carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Molecular Mechanism
Carbamates are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and should be stored in a freezer, under -20C .
Metabolic Pathways
Carbamates are known to interact with various enzymes and cofactors .
Transport and Distribution
Carbamates are known to interact with various transporters and binding proteins .
Subcellular Localization
Carbamates are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl allyl(2-oxoethyl)carbamate involves the reaction between ethyl carbamate and allyl acetoacetate in the presence of a base catalyst.", "Starting Materials": [ "Ethyl carbamate", "Allyl acetoacetate", "Base catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl carbamate in a suitable solvent (e.g. ethanol)", "Step 2: Add allyl acetoacetate to the solution and mix well", "Step 3: Add a base catalyst (e.g. sodium hydroxide) to the solution and stir for several hours at room temperature", "Step 4: Extract the product with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] } | |
CAS番号 |
128740-03-4 |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl N-(2-oxopent-4-enyl)carbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |
InChIキー |
JYGHBOKKIJVJSM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=C)CC=O |
正規SMILES |
CCOC(=O)NCC(=O)CC=C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


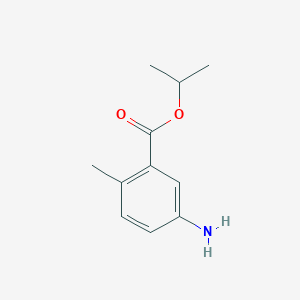


![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
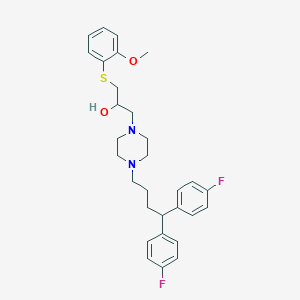
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)


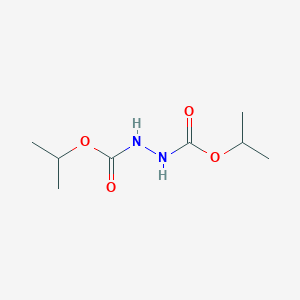
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
